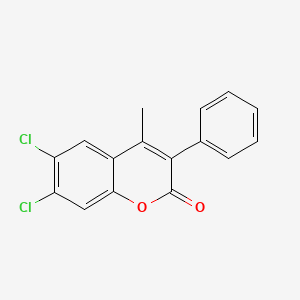

6,7-Dichloro-4-methyl-3-phenylcoumarin

Description

Structure

3D Structure

Properties

CAS No. |

288399-87-1 |

|---|---|

Molecular Formula |

C16H10Cl2O2 |

Molecular Weight |

305.2 g/mol |

IUPAC Name |

6,7-dichloro-4-methyl-3-phenylchromen-2-one |

InChI |

InChI=1S/C16H10Cl2O2/c1-9-11-7-12(17)13(18)8-14(11)20-16(19)15(9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

BPTRXIYZNCXNHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Coumarin (B35378) Core Structures

The synthesis of the fundamental coumarin ring system can be achieved through several classic name reactions, each offering distinct advantages in terms of substrate scope and reaction conditions. scienceinfo.comresearchgate.netrsc.org These methods provide the foundational chemistry upon which the targeted synthesis of 6,7-dichloro-4-methyl-3-phenylcoumarin is built.

Pechmann Condensation Approaches and Mechanistic Considerations

The Pechmann condensation is a widely employed and efficient method for coumarin synthesis, typically involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. organic-chemistry.org For the synthesis of a 4-methylcoumarin (B1582148) derivative, ethyl acetoacetate (B1235776) is a common choice for the β-ketoester. slideshare.netyoutube.com

The mechanism commences with the acid-catalyzed transesterification between the phenol and the β-ketoester. organic-chemistry.org This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, a key carbon-carbon bond-forming step. Subsequent dehydration of the resulting intermediate leads to the formation of the coumarin ring. organic-chemistry.orgslideshare.net A variety of acid catalysts can be employed, including sulfuric acid, trifluoroacetic acid, and various Lewis acids like aluminum chloride. rsc.orgnih.gov The choice of catalyst can significantly influence the reaction rate and yield. nih.govnih.gov

The general mechanism for the Pechmann condensation is illustrated below:

Step 1: Transesterification: The phenolic hydroxyl group attacks the carbonyl of the β-ketoester, catalyzed by acid.

Step 2: Keto-enol Tautomerization: The keto group of the intermediate tautomerizes to its enol form.

Step 3: Intramolecular Cyclization (Michael Addition): An intramolecular Michael addition occurs, forming the heterocyclic ring. organic-chemistry.org

Step 4: Dehydration: The final step involves the elimination of a water molecule to form the stable aromatic coumarin ring. organic-chemistry.org

| Catalyst Type | Examples | Role in Reaction |

| Brønsted Acids | H₂SO₄, HCl, H₃PO₄, CF₃COOH | Protonates the carbonyl group of the β-ketoester, activating it for nucleophilic attack by the phenol. nih.gov |

| Lewis Acids | AlCl₃, ZnCl₂, FeCl₃, TiCl₄ | Coordinates to the carbonyl oxygen, increasing its electrophilicity. scienceinfo.comnih.gov |

| Heterogeneous Catalysts | Al-MCM-41, Amberlyst-15 | Provide a solid support for acidic sites, facilitating easier separation and catalyst recycling. nih.govresearchgate.net |

Perkin Reaction Pathways and Mechanistic Elucidation

The Perkin reaction offers another route to coumarins, particularly for the synthesis of α,β-unsaturated aromatic acids, which can then cyclize to form the coumarin ring. scienceinfo.comiitk.ac.in The classical Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid. iitk.ac.insciforum.net For the synthesis of a 3-phenylcoumarin (B1362560), this would typically involve the reaction of a salicylaldehyde (B1680747) derivative with phenylacetic anhydride. sci-hub.sesemanticscholar.org

Mechanistically, the reaction is believed to proceed through the formation of an enolate from the anhydride, which then acts as a nucleophile, attacking the aldehyde carbonyl. iitk.ac.inunacademy.com A series of condensation and elimination steps follow, ultimately leading to the formation of the coumarin. sciforum.net An important consideration is that the reaction of salicylaldehyde itself can proceed via an intramolecular aldol-type condensation of an O-acetylsalicylaldehyde intermediate. sciforum.net

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be adapted for coumarin synthesis. scienceinfo.comnih.gov This method typically involves the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638) or pyridine. nih.govyoutube.com To obtain a 3-phenyl-4-methyl substituted coumarin, a suitable active methylene compound would be required. For instance, reacting an appropriately substituted salicylaldehyde with a phenylacetyl derivative could lead to the desired substitution pattern. nih.govresearchgate.net The condensation is often followed by an intramolecular esterification to form the lactone ring. youtube.com

Other Significant Cyclization and Condensation Methods

Several other classical organic reactions can be utilized for the synthesis of the coumarin core, each with its own specific applications and mechanisms.

Wittig Reaction: This reaction involves the use of a phosphorus ylide to form an alkene. scienceinfo.com In the context of coumarin synthesis, an intramolecular Wittig reaction of a suitably substituted phenolic ester can lead to the formation of the coumarin ring. rsc.orgresearchgate.net This method is particularly useful for preparing coumarins that may not be readily accessible through other routes. ijcce.ac.ir

Reformatsky Reaction: The Reformatsky reaction employs an organozinc reagent, typically formed from an α-haloester and zinc metal, which reacts with a carbonyl compound. wisdomlib.org This reaction can be applied to the synthesis of coumarins, often leading to 3,4-disubstituted products. researchgate.netresearchgate.netcdnsciencepub.com The reaction of a salicylaldehyde derivative with the Reformatsky reagent derived from an appropriate α-haloester could be a potential route. researchgate.net

Kostanecki-Robinson Reaction: This method is used to synthesize coumarins from o-hydroxyaryl ketones and an aliphatic anhydride. scienceinfo.comresearchgate.net It allows for the introduction of substituents at the C3 and C4 positions. jmchemsci.com

Claisen Rearrangement: The Claisen rearrangement is a jmchemsci.comjmchemsci.com-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.org In coumarin synthesis, a Claisen rearrangement of an O-allylated phenol derivative can be a key step in constructing the carbon skeleton, which can then be cyclized to form the coumarin ring. mdpi.comresearchgate.netresearchgate.net This method can be particularly useful for introducing substituents at the C3 and C4 positions. researchgate.netacs.org

Targeted Synthesis of Dihalogenated Coumarin Scaffolds

To synthesize 6,7-dichloro-4-methyl-3-phenylcoumarin, the introduction of two chlorine atoms at the C6 and C7 positions of the benzene (B151609) ring is a critical step. This can be achieved either by starting with a pre-halogenated phenol or by direct halogenation of the coumarin core.

A common strategy involves starting with a dichlorinated phenol, such as 4,5-dichlorocatechol (B118185) or a related dichlorophenol derivative, and then constructing the coumarin ring using one of the methods described in section 2.1. For example, a Pechmann condensation of 3,4-dichlorophenol (B42033) with ethyl acetoacetate would yield a 6,7-dichloro-4-methylcoumarin intermediate. nih.gov

Alternatively, direct chlorination of a pre-formed coumarin can be employed. However, this approach may suffer from a lack of regioselectivity, potentially leading to a mixture of chlorinated products. The directing effects of the existing substituents on the coumarin ring will influence the position of electrophilic chlorination.

Strategies for Introducing Phenyl and Methyl Substituents at Specific Positions (e.g., C-3, C-4)

The final structural features of 6,7-dichloro-4-methyl-3-phenylcoumarin are the methyl group at the C4 position and the phenyl group at the C3 position. The introduction of these substituents is often integrated into the primary coumarin synthesis reaction.

Introduction of the C4-Methyl Group: As mentioned previously, the use of ethyl acetoacetate in the Pechmann condensation is a direct and efficient way to install a methyl group at the C4 position of the coumarin ring. slideshare.netyoutube.comthieme-connect.comnih.gov The methyl group originates from the acetyl portion of the β-ketoester.

Introduction of the C3-Phenyl Group: The introduction of a phenyl group at the C3 position can be accomplished through several methods. researchgate.netnih.gov

Perkin Reaction: Using phenylacetic anhydride in a Perkin reaction with a suitable salicylaldehyde derivative is a classic approach. sciforum.netsci-hub.sesemanticscholar.org

Knoevenagel Condensation: Condensation of an o-hydroxybenzaldehyde with a phenylacetyl derivative can also introduce the C3-phenyl substituent. researchgate.net

Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Heck couplings, can be employed to arylate the C3 position of a pre-formed 3-halocoumarin. semanticscholar.org For instance, a 3-bromocoumarin derivative can be coupled with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group.

Advanced Synthetic Protocols for 6,7-Dichloro-4-methyl-3-phenylcoumarin and Related Analogs

The synthesis of 3-phenylcoumarins, a prominent scaffold in chemical research, can be achieved through various methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. nih.govwikipedia.org While a specific protocol for 6,7-dichloro-4-methyl-3-phenylcoumarin is not extensively detailed in the literature, its synthesis can be extrapolated from established methods for analogous structures.

One of the most common and effective routes is the Perkin-Oglialoro reaction . This method typically involves the condensation of a substituted salicylaldehyde with a phenylacetic acid in the presence of a dehydrating agent like acetic anhydride and a base such as potassium acetate. unica.it For the target compound, 6,7-dichloro-4-methyl-3-phenylcoumarin, this would likely involve the reaction of 4,5-dichlorosalicylaldehyde with 2-phenylpropanoic acid. The reaction proceeds through the formation of an acetoxylated intermediate, which is subsequently hydrolyzed to yield the final coumarin. unica.it

Another powerful strategy for constructing the 3-phenylcoumarin core is through palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. nih.gov This approach typically starts with a pre-formed coumarin bearing a halogen at the C-3 position, such as a 3-bromo or 3-chlorocoumarin. This intermediate is then coupled with a phenylboronic acid in the presence of a palladium catalyst and a suitable base. nih.govnih.gov This method offers high yields and a broad tolerance for various functional groups on both the coumarin and the phenyl ring. nih.gov

More recent advancements have focused on developing greener and more efficient protocols. These include visible-light-driven copper-catalyzed aerobic oxidative cascade cyclizations and rhodium-catalyzed annulation of aryl thiocarbamates with internal alkynes via C-H bond activation. nih.gov N-heterocyclic carbenes have also been employed to catalyze the reaction between 2-chloro-2-arylacetaldehydes and o-hydroxybenzaldehydes, providing 3-arylcoumarins in high yields under mild conditions. nih.gov

The table below summarizes various synthetic approaches for creating 3-phenylcoumarin analogs.

Table 1: Synthetic Protocols for 3-Phenylcoumarin Analogs

| Method | Reactants | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Perkin-Oglialoro Reaction | Substituted Salicylaldehyde, Phenylacetic Acid | Acetic Anhydride, Potassium Acetate | Classic condensation method, suitable for hydroxylated derivatives. unica.it |

| Suzuki-Miyaura Coupling | 3-Halocoumarin, Phenylboronic Acid | Palladium Catalyst (e.g., Pd(OAc)2), Base (e.g., SPhos) | High yields, broad substrate scope, versatile for functionalized analogs. nih.gov |

| Heck Reaction | Pyrrolo[2,3-c]coumarin derivative | Palladium Catalyst | Intramolecular cyclization to form complex fused systems. mdpi.com |

| Rhodium-Catalyzed Annulation | Aryl Thiocarbamate, Internal Alkyne | Rhodium Catalyst | C-H bond activation strategy. nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | o-Hydroxybenzaldehyde, 2-Chloro-2-arylacetaldehyde | NHC Catalyst | Mild conditions, high yields. nih.gov |

| Visible-Light Copper Catalysis | Phenyl Alkyne, MOM-protected Hydroxyl Substituted Benzene | Copper Catalyst | Green chemistry approach, regioselective. nih.gov |

Functionalization and Derivatization Strategies of the Coumarin Nucleus

Once the core 6,7-dichloro-4-methyl-3-phenylcoumarin structure is synthesized, it can undergo a variety of chemical transformations to introduce new functional groups and create a library of derivatives. These modifications can be directed at several positions on the coumarin nucleus: the C4-methyl group, the phenyl ring at C3, or the benzo part of the coumarin scaffold. nih.gov

C-H Functionalization has emerged as a powerful tool for directly modifying the coumarin skeleton without the need for pre-functionalized starting materials. nih.gov For instance, manganese(I) carbonyls can be used for C-H functionalization to assemble fused polycyclic pyridinium-containing coumarins in a regioselective manner. scilit.comwhiterose.ac.uk Palladium-catalyzed C-H functionalization strategies have been reported for the synthesis of diversified 4-substituted coumarins. nih.gov

Derivatization of the C4-Methyl Group: The methyl group at the C4 position can be a site for functionalization. For example, bromination of a methyl group on the coumarin ring can be achieved using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. nih.gov The resulting bromomethyl derivative is a versatile intermediate that can be converted into other functional groups, such as amines, by reaction with nucleophiles like propargylamine. nih.gov

Functionalization of the Phenyl Rings: Both the phenyl ring at C3 and the fused benzene ring of the coumarin can be modified. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents, although the regioselectivity will be governed by the existing substitution pattern. For instance, nitration of a dimethoxy-substituted coumarin derivative has been achieved using sulfuric acid and nitric acid. nih.gov

Modifications at the C7-Position: In related coumarin analogs bearing a hydroxyl group at the C7 position, this site is readily functionalized. Etherification and carbamate (B1207046) formation are common strategies. nih.gov For example, a 7-hydroxycoumarin can be reacted with 2-bromoethylbenzene to form an ether linkage or with diethyl carbamate to produce a carbamate derivative. nih.gov In dihydroxycoumarins, selective protection and deprotection strategies allow for the functionalization of one hydroxyl group over another. chimicatechnoacta.ru

The following table outlines several strategies for the derivatization of the coumarin nucleus.

Table 2: Functionalization and Derivatization Strategies for the Coumarin Nucleus

| Position | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| C3 | Trifluoromethylation | Electrochemical methods | -CF3 nih.gov |

| C4-Methyl | Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | -CH2Br nih.gov |

| C4-CH2Br | Nucleophilic Substitution | Propargylamine, K2CO3 | -CH2-NH-CH2C≡CH nih.gov |

| C7-OH (on analogs) | Etherification | 2-Bromoethylbenzene | -O-CH2CH2Ph nih.gov |

| C7-OH (on analogs) | Carbamate Formation | Diethyl Carbamate | -O-C(=O)N(Et)2 nih.gov |

| C8 (on analogs) | Mannich Reaction | Formaldehyde, Secondary Amine | Aminomethyl group (-CH2NR2) nih.gov |

| Phenyl Ring | Nitration | H2SO4, HNO3 | -NO2 nih.gov |

Spectroscopic and Structural Elucidation Studies Focus on Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the 6,7-Dichloro-4-methyl-3-phenylcoumarin molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the coumarin (B35378) and phenyl rings, as well as a characteristic singlet for the methyl group. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, and the anisotropic effects of the aromatic rings. Coupling patterns between adjacent protons would help to establish the connectivity of the hydrogen atoms within the rings. For similar coumarin structures, aromatic protons typically appear in the range of δ 7.0-8.0 ppm, while methyl protons on the coumarin ring are found further upfield.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of 6,7-Dichloro-4-methyl-3-phenylcoumarin would show distinct signals for each unique carbon atom. The chemical shifts would indicate the electronic environment of each carbon. For instance, the carbonyl carbon of the lactone would be expected to have a characteristic downfield shift (typically in the range of 160 ppm). nih.gov The carbons bonded to the chlorine atoms would also exhibit specific chemical shifts influenced by the halogen's electronegativity. The signals for the aromatic carbons and the methyl carbon would also be present in their expected regions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 6,7-Dichloro-4-methyl-3-phenylcoumarin would be expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the lactone ring is a hallmark of coumarins. Other expected absorptions would include those for C=C stretching in the aromatic rings and C-Cl stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like coumarins. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λmax) corresponding to π-π* and n-π* electronic transitions within the conjugated system of the coumarin core and the attached phenyl group. The positions and intensities of these absorptions are sensitive to the substitution pattern on the coumarin and phenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 6,7-Dichloro-4-methyl-3-phenylcoumarin, the mass spectrum would show a molecular ion peak (M+) corresponding to its exact molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation analysis would likely reveal the loss of small molecules such as CO, providing further clues about the compound's structure.

Advanced Spectroscopic Techniques in Coumarin Research

In addition to the fundamental techniques described above, advanced spectroscopic methods are often employed in coumarin research. These can include two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) to definitively establish the connectivity of atoms within the molecule. Fluorescence spectroscopy is also widely used for coumarins, as many of these compounds are highly fluorescent, and their emission properties are often sensitive to their environment. mdpi.com For unambiguous structure determination, single-crystal X-ray diffraction would provide the precise three-dimensional arrangement of atoms in the solid state. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For a compound like 6,7-Dichloro-4-methyl-3-phenylcoumarin, DFT calculations would typically be employed to determine its optimized molecular geometry in the ground state. This involves finding the arrangement of atoms that corresponds to the lowest energy.

Key parameters derived from DFT calculations include bond lengths, bond angles, and dihedral angles, which together define the three-dimensional structure of the molecule. Furthermore, DFT is used to calculate the distribution of electron density, which is crucial for understanding the molecule's reactivity. Regions with high electron density are susceptible to electrophilic attack, while regions with low electron density are prone to nucleophilic attack. The calculated electronic properties, such as ionization potential and electron affinity, provide quantitative measures of the energy required to remove or add an electron, respectively, offering insights into the compound's redox behavior.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). In the context of 6,7-Dichloro-4-methyl-3-phenylcoumarin, docking simulations would be used to predict its binding affinity and mode of interaction with various biological targets. This is a cornerstone of computer-aided drug design, helping to elucidate potential mechanisms of action.

The process involves placing the 3D structure of the coumarin (B35378) derivative into the binding site of a target protein. The simulation then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each. This score is an estimation of the binding free energy, with lower scores generally indicating a more favorable interaction. The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the coumarin and the amino acid residues of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a class of compounds including 6,7-Dichloro-4-methyl-3-phenylcoumarin, a QSAR study would aim to develop a predictive model for a specific biological activity, such as anticancer or anti-inflammatory effects. nih.govlongdom.org

To build a QSAR model, a dataset of structurally related compounds with known activities is required. Various molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between a subset of these descriptors and the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies of these orbitals and the energy gap between them are fundamental in determining the chemical reactivity and kinetic stability of a molecule. For 6,7-Dichloro-4-methyl-3-phenylcoumarin, the HOMO and LUMO energy levels would be calculated using quantum chemical methods like DFT. materialsciencejournal.org

The HOMO is the orbital from which an electron is most easily removed, and its energy is related to the molecule's ability to donate electrons (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, and its energy is related to the molecule's ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's stability; a large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive and can be easily excited. materialsciencejournal.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For 6,7-Dichloro-4-methyl-3-phenylcoumarin, an MD simulation could be performed on the molecule alone to explore its conformational landscape, identifying the most stable three-dimensional shapes it can adopt in solution.

More powerfully, MD simulations are used to study the dynamic behavior of a ligand-receptor complex, such as the one predicted by molecular docking. researchgate.net An MD simulation of the coumarin derivative bound to its target protein would provide detailed insights into the stability of the binding pose over time. It can reveal how the ligand and protein adjust their conformations to accommodate each other, the flexibility of the binding site, and the role of solvent molecules in the interaction. This dynamic picture is crucial for a more accurate understanding of the binding event and can help refine the design of more effective inhibitors.

Biological and Pharmacological Research Paradigms Excluding Clinical Data

Investigation of Enzyme Inhibition Potentials

Comprehensive searches of scientific databases and literature have yielded no specific data on the inhibitory activity of 6,7-Dichloro-4-methyl-3-phenylcoumarin against the enzymes listed below. The compound is mentioned within patent documents, such as US20140155321A1, which lists a variety of coumarin (B35378) derivatives, but the patent does not provide specific biological activity data or IC50 values for 6,7-Dichloro-4-methyl-3-phenylcoumarin itself. googleapis.comgoogle.com

There are no available scientific studies that report the in vitro or in vivo inhibitory effects of 6,7-Dichloro-4-methyl-3-phenylcoumarin on either MAO-A or MAO-B isoforms.

The potential for 6,7-Dichloro-4-methyl-3-phenylcoumarin to act as an inhibitor of MARK enzymes, including MARK4, has not been documented in accessible research literature.

No data is currently available to suggest or confirm that 6,7-Dichloro-4-methyl-3-phenylcoumarin has been evaluated as an inhibitor of Glutathione S-Transferase.

There are no published findings regarding the acetylcholinesterase inhibitory activity of 6,7-Dichloro-4-methyl-3-phenylcoumarin.

The inhibitory potential of 6,7-Dichloro-4-methyl-3-phenylcoumarin against steroid sulfatase has not been reported in the scientific literature.

Beyond the specific enzymes listed, there is a general lack of information on the broader enzyme inhibition profile of 6,7-Dichloro-4-methyl-3-phenylcoumarin. While it is listed as a research chemical by some suppliers, its use as a tool in enzyme-focused studies is not documented in available publications.

Antimicrobial Research Focus

Research into the antimicrobial properties of coumarin derivatives has identified various compounds with potential applications against a range of pathogens.

Antibacterial Activity Mechanisms and Spectrum

While the broader class of coumarins has been investigated for antibacterial properties, specific data on the antibacterial activity, mechanisms, and spectrum of 6,7-Dichloro-4-methyl-3-phenylcoumarin are not extensively detailed in the available research. However, studies on related coumarin structures provide context for their potential as antibacterial agents. For instance, the synthesis of novel heterocyclic compounds from coumarins has yielded derivatives with significant broad-spectrum antibacterial activity against both aerobic and anaerobic bacteria. The general structure of coumarin serves as a versatile scaffold for developing new antimicrobial compounds.

Antifungal Activity Investigations (e.g., against Aspergillus flavus)

The antifungal potential of coumarin derivatives is a significant area of study, particularly against mycotoxin-producing fungi like Aspergillus flavus. This fungus is a major contaminant of food crops and produces carcinogenic aflatoxins, making its control a priority for food safety.

While direct studies on 6,7-Dichloro-4-methyl-3-phenylcoumarin's efficacy against Aspergillus flavus are not prominent in the reviewed literature, research on analogous compounds is informative. For example, 4-hydroxy-7-methyl-3-phenylcoumarin has demonstrated potent antifungal and antiaflatoxigenic activities against A. flavus. The inhibitory action of some coumarins involves the downregulation of genes essential for aflatoxin biosynthesis. The structural features of coumarins, such as the presence and position of substituents, are critical to their antifungal and antiaflatoxigenic effects.

Natural and synthetic coumarins are recognized for their ability to inhibit fungal growth and toxin production, highlighting the potential for developing new agents to mitigate aflatoxin contamination in agriculture.

Antiviral Efficacy Studies

The coumarin nucleus is a key component in the development of various pharmacologically active molecules, including those with antiviral properties. However, specific research detailing the antiviral efficacy of 6,7-Dichloro-4-methyl-3-phenylcoumarin is not available in the current body of literature.

Antiparasitic Activity Assessments

Information regarding the specific antiparasitic activity of 6,7-Dichloro-4-methyl-3-phenylcoumarin is limited in the reviewed scientific literature.

Anti-Proliferative and Cytotoxic Activities in Cell Lines (e.g., Cancer Cell Lines)

Coumarin derivatives are a subject of extensive research in oncology due to their potential anti-proliferative and cytotoxic effects. The core coumarin structure is considered a promising pharmacophore for the development of novel anticancer agents.

Although specific studies focusing solely on 6,7-Dichloro-4-methyl-3-phenylcoumarin are not detailed, research on related chlorinated coumarins provides insight. For instance, a study on various coumarin derivatives for anti-lung cancer activity found that compounds featuring a 3,4-dichloro-phenyl group induced strong cytotoxicity in A549 lung cancer cells, reducing cell viability to below 50%. This suggests that the presence and positioning of chlorine atoms on the phenyl ring can be a critical determinant of cytotoxic activity. The hybridization of the coumarin moiety with other pharmacophores is a strategy employed to enhance anticancer efficiency and reduce side effects.

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant properties of coumarins are well-documented, with their effectiveness often linked to their chemical structure. These compounds can scavenge reactive oxygen species (ROS), which are implicated in various degenerative diseases.

While direct antioxidant studies on 6,7-Dichloro-4-methyl-3-phenylcoumarin are not specified, research on substituted coumarins offers valuable structure-activity relationship insights. A study on the antioxidant activity of various coumarins noted that the introduction of chlorine substitutes at positions 6 and 7 of the coumarin structure can influence its radical scavenging capabilities. Specifically, these substitutions were found to slightly improve DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging but diminish ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) scavenging activity.

The antioxidant mechanism of coumarins is often attributed to their ability to donate a hydrogen atom. The position of hydroxyl groups and other substituents on the coumarin ring significantly impacts their antioxidant and radical-scavenging properties.

Anti-Inflammatory Modulatory Effects

While direct studies on 6,7-Dichloro-4-methyl-3-phenylcoumarin are absent, research on analogous structures indicates a strong potential for anti-inflammatory activity. The coumarin nucleus is a well-established scaffold for anti-inflammatory agents. nih.gov Investigations into various derivatives reveal that specific substitutions significantly influence efficacy and mechanism.

For instance, 4-methylcoumarin (B1582148) derivatives have demonstrated notable anti-inflammatory properties. Studies on 6-methylcoumarin in lipopolysaccharide (LPS)-stimulated macrophage cells showed a reduction in inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This effect was linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. nih.gov Similarly, 6,7-dihydroxy-4-methylcoumarin has been reported to inhibit inflammation through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. mdpi.com

The 3-phenylcoumarin (B1362560) framework, also present in the target molecule, contributes to these effects. A study on 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin found that it effectively modulated the oxidative metabolism in human neutrophils, key cells in the inflammatory response. nih.gov Given that the target compound combines the 4-methyl and 3-phenyl groups with 6,7-disubstitution, it is plausible that it could exhibit significant anti-inflammatory effects by modulating key inflammatory pathways like MAPK and NF-κB. nih.govmdpi.com

Neurobiological Activity Assessments (e.g., Anti-Alzheimer's, Anti-Parkinson's)

The substitution pattern of 6,7-Dichloro-4-methyl-3-phenylcoumarin suggests potential activity within the central nervous system (CNS), particularly as an inhibitor of monoamine oxidase (MAO) enzymes, which are key targets in the treatment of neurodegenerative diseases like Parkinson's.

Research on 3-phenylcoumarins has shown that a chlorine atom at the C-6 position of the coumarin ring enhances inhibitory activity and selectivity for MAO-B. nih.gov Specifically, 6-chloro-3-(3′-methoxyphenyl)coumarin was identified as a highly potent MAO-B inhibitor with an IC₅₀ value of 1 nM. nih.gov This suggests that the 6-chloro substitution on the target molecule could confer significant and selective MAO-B inhibitory properties.

Furthermore, the 4-methylcoumarin scaffold has been utilized to develop ligands for serotonin (B10506) receptors, which are implicated in various psychiatric and neurological disorders. nih.gov For example, certain 6-acetyl-7-hydroxy-4-methylcoumarin derivatives linked to a piperazine (B1678402) moiety have shown high affinity for 5-HT1A serotonin receptors. nih.gov These findings indicate that 6,7-Dichloro-4-methyl-3-phenylcoumarin could serve as a scaffold for developing novel CNS-active agents.

Antithrombotic Research Initiatives

The coumarin class of compounds is historically renowned for its anticoagulant properties, with warfarin (B611796) being a prominent example. While specific antithrombotic studies on 6,7-Dichloro-4-methyl-3-phenylcoumarin have not been identified, the general activity of the parent scaffold is well-documented. nih.gov Research on various coumarin derivatives continues to explore their potential to inhibit platelet activation and aggregation, which are critical processes in thrombosis. However, without direct experimental data, the antithrombotic potential of this specific dichlorinated derivative remains speculative.

Elucidation of Molecular Mechanisms and Cellular Pathways

The potential biological activities of 6,7-Dichloro-4-methyl-3-phenylcoumarin can be understood by examining the molecular mechanisms of its structural analogs.

Based on related compounds, 6,7-Dichloro-4-methyl-3-phenylcoumarin could interact with several biological targets:

Monoamine Oxidase B (MAO-B): The most direct evidence comes from studies on 6-chloro-3-phenylcoumarins . Molecular modeling and structure-activity relationship studies show that the chlorine atom at position 6 improves binding and selectivity for MAO-B. nih.gov

NF-κB and MAPK Pathways: Anti-inflammatory actions of related coumarins, such as 6-methylcoumarin , are mediated by inhibiting the phosphorylation of proteins in the MAPK family and blocking the degradation of IκBα, a key step in the NF-κB signaling pathway. nih.govmdpi.com

Serotonin Receptors: While requiring more significant structural modification, the core coumarin structure serves as a scaffold for ligands that bind to serotonin receptors. For instance, coumarin–piperazine hybrids show high affinity for 5-HT1A receptors, where the piperazine nitrogen interacts with acidic amino acid residues in the receptor's transmembrane domain. nih.gov

Interactive Table: Receptor/Enzyme Interactions of Structurally Related Coumarins

| Compound Name | Target Enzyme/Receptor | Observed Effect/Interaction | Reference |

| 6-chloro-3-(3′-methoxyphenyl)coumarin | Monoamine Oxidase B (MAO-B) | Potent and selective inhibition (IC₅₀ = 1 nM) | nih.gov |

| 6-methylcoumarin | NF-κB and MAPK Pathways | Reduced phosphorylation of MAPK proteins and IκBα | nih.gov |

| Coumarin-piperazine derivatives | Serotonin 5-HT1A Receptor | High-affinity binding (Ki in nanomolar range) | nih.gov |

| 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin | Myeloperoxidase | Direct interaction with catalytic residues in the active site | nih.gov |

The coumarin scaffold is frequently associated with anticancer research, often involving the induction of apoptosis and modulation of oxidative stress.

Studies on 7,8-dihydroxy-4-methylcoumarins (DHMCs) have demonstrated their cytotoxic effects against various human cancer cell lines. nih.gov The most potent compounds in this series induced cell death with IC₅₀ values in the micromolar range. nih.gov Although the mechanism was not fully elucidated, such cytotoxicity is often linked to the induction of apoptosis. Another study on 6,7-disubstituted 3-phenylcoumarins showed they could downmodulate the oxidative metabolism in neutrophils, indicating an ability to interact with cellular redox systems. nih.gov The presence of two chlorine atoms, which are electron-withdrawing, on the 6,7-Dichloro-4-methyl-3-phenylcoumarin backbone could potentially influence its redox properties and its ability to trigger apoptotic pathways in targeted cells.

Interactive Table: Cytotoxic and Oxidative Effects of Related Coumarins

| Compound Name | Cell Line(s) | Effect | IC₅₀ Value | Reference |

| 7,8-dihydroxy-4-methylcoumarin with C3 n-decyl chain | K562, LS180, MCF-7 | Cytotoxicity | 42.4 µM, 25.2 µM, 25.1 µM | nih.gov |

| 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin | Human Neutrophils | Downmodulation of oxidative metabolism | Not Applicable | nih.gov |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | Cytotoxicity | 32.7 - 45.8 µM | nih.gov |

While less commonly reported than receptor binding or apoptosis induction, some coumarin derivatives have been shown to interfere with fundamental biosynthetic processes. A study involving 3-phenylcoumarin-metal conjugates indicated that some of the most potent complexes interact strongly with DNA, suggesting this as a possible mechanism for their observed antibacterial action. nih.gov This points to the potential for the 3-phenylcoumarin scaffold to be directed towards nucleic acid interactions. However, specific research detailing the effects of simple halogenated 3-phenylcoumarins like the target compound on nucleic acid or protein biosynthesis is not available in the reviewed literature.

Structure Activity Relationship Sar Studies

Impact of Halogen Substituents on Biological Activity and Selectivity

The introduction of halogen atoms, particularly on the benzopyran ring of the coumarin (B35378) scaffold, is a well-established strategy to enhance biological activity. Halogenation, especially with chlorine or bromine at position C6, has been observed to increase the potency of coumarin derivatives. mdpi.comencyclopedia.pub This enhancement is often attributed to an increase in the molecule's lipophilicity, which can improve its ability to penetrate cellular membranes. nih.gov

In the case of 6,7-dichloro substitution, the presence of two electron-withdrawing chlorine atoms significantly influences the electronic properties of the coumarin ring system. This di-substitution pattern can modulate the molecule's interaction with specific biological targets. Studies on halogenated coumarins have shown that the presence and position of these substituents can enhance antiproliferative and other biological effects. nih.gov For instance, research on a series of halogenated coumarins revealed that such substitutions are crucial for their potential as antiproliferative agents against various tumor cell lines. nih.gov The specific 6,7-dichloro pattern is a key feature that distinguishes the compound's activity profile from its non-halogenated or mono-halogenated counterparts.

Some studies have indicated that introducing a halogen atom can lead to better cell penetration and a higher binding affinity for microbial targets. researchgate.net Furthermore, the substitution at the C6 position has been noted as being particularly effective for modulating potency in certain biological assays. nih.gov

Table 1: Impact of Halogen Substitution on Coumarin Activity

| Substitution Pattern | General Effect on Activity | Reference |

|---|---|---|

| C6-Halogen (Cl, Br) | Increased lipophilicity and potency | mdpi.comencyclopedia.pub |

| General Halogenation | Enhanced antiproliferative effects | nih.gov |

| C6-Chloro | Modulated potency against S. aureus gyrase | nih.gov |

Role of Methyl and Phenyl Substituents at Specific Positions (C-3, C-4)

The substituents at the C3 and C4 positions of the coumarin ring play a pivotal role in defining the molecule's biological activity. The presence of a phenyl group at the C3 position is a common feature in many biologically active coumarins, forming a class known as 3-phenylcoumarins. This bulky aromatic substituent is critical for the interaction with various enzymes and receptors. researchgate.netnih.govresearchgate.net The functionalization of this 3-phenyl ring system is a key strategy in developing potent inhibitors for targets such as monoamine oxidase B (MAO-B). researchgate.net

Table 2: Role of C3 and C4 Substituents in Coumarin Derivatives

| Position | Substituent | General Role in Biological Activity | Reference |

|---|---|---|---|

| C3 | Phenyl | Essential for interaction with various enzymes and receptors; scaffold for MAO-B inhibitors. | researchgate.netnih.govresearchgate.netresearchgate.net |

| C4 | Methyl | Contributes to anticancer and cytotoxic effects. | nih.gov |

| C3 & C4 | Various | Derivatives substituted at these positions exhibit a wide range of biological activities including anti-inflammatory and anticoagulant properties. | mdpi.comencyclopedia.pub |

Influence of Substituent Patterns on the Coumarin Ring System

For 6,7-Dichloro-4-methyl-3-phenylcoumarin, the combination of di-halogenation at the 6 and 7 positions, a methyl group at C4, and a phenyl group at C3 creates a unique chemical entity. Substitutions at positions C3, C4, C6, and C7 have all been shown to be important for various biological activities. mdpi.comresearchgate.netmdpi.com For instance, substituents at C3 and C4 are often found in coumarins with anti-inflammatory activity, while halogenation at C6 is known to enhance activity. mdpi.com The presence of substituents at both the C6 and C7 positions, as seen with scopoletin (B1681571) and scoparone, is associated with antihypertensive activity. mdpi.com

Studies on halogenated coumarins have demonstrated that the introduction of an electron-withdrawing group, such as a halogen, into the aromatic ring can enhance biological activity. nih.gov The fungicidal activity of some coumarin derivatives has been linked to substitutions at the C3 and C7 positions. mdpi.com This highlights the cooperative effect of substituents around the coumarin core in determining the specific biological outcome.

Table 3: Influence of General Substituent Patterns on Coumarin Activity

| Substituted Positions | Associated Biological Activities | Reference |

|---|---|---|

| C3, C4 | Anti-inflammatory, Anticoagulant | mdpi.comencyclopedia.pub |

| C6 | Enhanced general activity (often due to halogens) | mdpi.comnih.gov |

| C6, C7 | Antihypertensive | mdpi.com |

| C3, C7 | Fungicidal | mdpi.com |

Correlation of Structural Features with Specific Biological Targets

The structural features of 6,7-Dichloro-4-methyl-3-phenylcoumarin and its analogs can be correlated with their affinity for specific biological targets. The 3-phenylcoumarin (B1362560) scaffold is known to be a privileged structure in medicinal chemistry, capable of interacting with a variety of enzymes and receptors. nih.govresearchgate.net

One notable target for 3-phenylcoumarin derivatives is monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.netfrontiersin.org SAR studies have shown that the 3-phenylcoumarin skeleton is a promising base for potent MAO-B inhibitors. researchgate.net Another area of interest is the inhibition of steroid sulfatase, where fluorinated 3-phenylcoumarin-7-O-sulfamate derivatives have shown high potency. nih.gov Although the specific compound is not a sulfamate, this indicates the potential of the 3-phenylcoumarin core to interact with steroidogenic enzymes.

Furthermore, coumarin derivatives have been investigated as inhibitors of Mcl-1, an anti-apoptotic protein often overexpressed in cancer. nih.gov In these studies, 6,7-dihydroxycoumarins with a hydrophobic electron-withdrawing group at the C4 position showed enhanced Mcl-1 inhibitory capacity. nih.gov While 6,7-Dichloro-4-methyl-3-phenylcoumarin is not a dihydroxy derivative, this finding suggests that the 6,7-disubstituted pattern combined with a suitable C4 substituent can be directed towards specific protein targets in cancer cells. The anticoagulant activity of many coumarins is due to their ability to act as vitamin K antagonists, a property highly dependent on a 4-hydroxy substituent, which is absent in this particular molecule. hu.edu.jonih.gov

Table 4: Correlation of Coumarin Scaffolds with Biological Targets

| Coumarin Scaffold Feature | Biological Target | Reference |

|---|---|---|

| 3-Phenylcoumarin | Monoamine Oxidase B (MAO-B) | researchgate.netfrontiersin.org |

| Fluorinated 3-Phenylcoumarin-7-O-sulfamate | Steroid Sulfatase | nih.gov |

| 6,7-Dihydroxycoumarin with C4 substituent | Mcl-1 (anti-apoptotic protein) | nih.gov |

| 4-Hydroxycoumarin | Vitamin K epoxide reductase (Anticoagulation) | hu.edu.jonih.gov |

Quantitative Structure-Activity Relationship (QSAR) Derivations for 6,7-Dichloro-4-methyl-3-phenylcoumarin Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For coumarin derivatives, 3D-QSAR analyses have provided insights into the steric and electrostatic properties that govern their inhibitory effects on specific targets.

For instance, a 3D-QSAR analysis of 4-substituted 6,7-dihydroxycoumarin derivatives as Mcl-1 inhibitors offered a deeper understanding of the relationship between their structure and Mcl-1 inhibition. nih.gov These models can help in the rational design of more potent analogs. Similarly, 3D-QSAR modeling has been applied to understand the fungicidal activity of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin derivatives. mdpi.com The resulting contour maps from these studies can indicate regions where steric bulk or specific electronic properties (positive or negative charges) are favorable or unfavorable for activity. For example, in one study, a larger group at the C3 position and a positively charged group at the C7 position of the coumarin ring were found to be beneficial for fungicidal activity. mdpi.com

While a specific QSAR model for 6,7-Dichloro-4-methyl-3-phenylcoumarin was not found in the provided results, the principles derived from QSAR studies on structurally related coumarins are applicable. These studies collectively suggest that the combination of steric and electronic properties conferred by the dichloro, methyl, and phenyl substituents are key determinants of the biological activity of 6,7-Dichloro-4-methyl-3-phenylcoumarin.

Advanced Applications Beyond Direct Biological Action

Development as Fluorescent Probes and Sensors for Biological Systems

Coumarin (B35378) derivatives are renowned for their fluorescent properties, which are highly sensitive to their molecular environment and substitution patterns. acgpubs.org This sensitivity makes them ideal candidates for the development of fluorescent probes for visualizing and quantifying biological processes. The core principle lies in modulating the intramolecular charge transfer (ICT) process of the coumarin scaffold. researchgate.net

The presence of electron-withdrawing groups, such as the two chlorine atoms at the 6 and 7-positions of 6,7-Dichloro-4-methyl-3-phenylcoumarin, significantly influences the molecule's electronic and, consequently, its fluorescent properties. Halogenation can serve as a tool to modulate the photophysical characteristics of coumarin-based dyes. thieme.de For instance, the introduction of a phenyl group at the C3 position is a common strategy for creating fluorescent probes. These probes can be designed to respond to specific analytes or changes in the microenvironment, such as pH or the presence of reactive oxygen species (ROS). researchgate.net

Derivatives of 3-phenylcoumarin (B1362560) have been successfully employed in cell imaging. researchgate.net By attaching specific recognition moieties to the coumarin core, researchers can create probes that target particular cellular components or respond to specific enzymatic activities. For example, a coumarin derivative can be "caged" with a specific chemical group that quenches its fluorescence. Upon interaction with the target analyte or enzyme, this group is cleaved, restoring fluorescence and signaling the presence of the target. This "turn-on" mechanism is a powerful strategy for highly sensitive and selective detection in complex biological systems.

The general structure of 3-phenylcoumarin allows for modifications that can lead to probes for various biological targets. Research on related structures provides a blueprint for how 6,7-Dichloro-4-methyl-3-phenylcoumarin could be functionalized. For example, 7-(diethylamino)coumarin-3-carboxylic acid is a well-known fluorescent probe used for labeling and detection, with excitation and emission maxima at 407 nm and 472 nm, respectively. caymanchem.com The principles of its application, such as its use as a FRET acceptor or a reactive probe for derivatization, can be conceptually applied to derivatives of 6,7-Dichloro-4-methyl-3-phenylcoumarin. caymanchem.com

Applications in Materials Science (e.g., Photophysical and Photochemical Properties)

The photophysical and photochemical properties of coumarins are central to their application in materials science. researchgate.net These compounds are utilized as fluorophores in various materials due to their inherent physicochemical characteristics. researchgate.net The substitution pattern on the coumarin ring is critical for tuning these properties.

The photophysical characteristics of several coumarin derivatives are summarized in the table below, illustrating the effect of different substituents on their absorption and emission wavelengths.

| Compound/Derivative Class | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Key Feature/Application |

| 7-(diethylamino)coumarin-3-carboxylic acid | - | 424 | 472 | Fluorescent probe, derivatization reagent caymanchem.com |

| Phenylcoumarin-3-carboxylates (general) | Chloroform, Acetonitrile | 420-460 | 460-504 | Blue fluorescent materials acgpubs.org |

| Cyanophenylbenzocoumarin-3-carboxylates | Ethanol (B145695) | - | 546 | Red-shifted emission acgpubs.org |

| Merocyanines (Coumarin-based) | Various | - | - | Aggregation-induced emission nih.gov |

The presence of chlorine atoms in 6,7-Dichloro-4-methyl-3-phenylcoumarin can enhance intersystem crossing, a process that can be useful in applications like photodynamic therapy or for developing phosphorescent materials. The combination of the phenyl ring, which extends the π-conjugated system, and the methyl group can also influence the molecule's solubility and solid-state packing, which are important considerations for creating organic light-emitting materials. mdpi.com

Furthermore, the photochemical reactivity of the coumarin core, specifically the [2+2] cycloaddition of the pyrone ring's double bond, is a well-established phenomenon. This photoreaction can be exploited to create photo-crosslinkable polymers and other smart materials that respond to light, finding use in data storage and the controlled release of substances.

Chemosensors for Ion Detection

The ability of the coumarin scaffold to act as a signaling unit can be harnessed to create chemosensors for the detection of specific ions. This is typically achieved by coupling the coumarin to a specific ion-binding unit (an ionophore). Upon binding of the target ion, a change in the coumarin's photophysical properties, such as a shift in fluorescence wavelength or a change in intensity (quenching or enhancement), occurs.

While direct studies on 6,7-Dichloro-4-methyl-3-phenylcoumarin as an ion sensor are not prominent, the principles are well-established with other coumarin derivatives. For instance, coumarin-based probes have been designed for the selective detection of various metal cations and anions.

Examples of Ion Detection by Coumarin-Based Chemosensors:

| Target Ion | Sensing Mechanism | Observable Change | Reference |

| Sn²⁺ | Chelation Enhanced Quenching | Fluorescence quenching and colorimetric change | nih.gov |

| Fe³⁺ | - | Fluorescence quenching | nih.gov |

| CO₃²⁻ | - | Colorimetric change | nih.gov |

This table showcases the capabilities of the broader coumarin family in ion detection.

The design of such sensors often involves a process where the ionophore, in its unbound state, suppresses the fluorescence of the coumarin through mechanisms like photoinduced electron transfer (PET). When the ionophore binds to the target ion, this quenching process is disrupted, leading to a "turn-on" fluorescent signal. The 3-phenylcoumarin structure provides a robust platform for attaching such ion-binding moieties. The electronic properties conferred by the dichloro and methyl substitutions on the 6,7-Dichloro-4-methyl-3-phenylcoumarin backbone would modulate the baseline fluorescence and the sensitivity of the potential sensor. Specifically, the electron-withdrawing nature of the chlorine atoms could enhance the efficacy of a PET-based quenching mechanism, potentially leading to sensors with a high signal-to-noise ratio.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Coumarin (B35378) Derivatives

The future of coumarin-based drug discovery lies in the rational design of new molecules with enhanced efficacy and specificity. nih.gov This involves strategic modifications to the coumarin nucleus to optimize its pharmacological properties. orientjchem.orgnih.gov For a molecule like 6,7-dichloro-4-methyl-3-phenylcoumarin, the existing substitutions—dihalogenation at the 6 and 7 positions, a methyl group at C4, and a phenyl ring at C3—provide a rich template for further derivatization.

Established synthetic methodologies such as the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Claisen rearrangement serve as the foundation for creating diverse coumarin libraries. researchgate.netresearchgate.netchemmethod.com Modern approaches, including microwave-assisted synthesis and multicomponent reactions, offer more efficient and environmentally friendly routes to these compounds. researchgate.netmdpi.comrsc.org Future synthetic efforts will likely focus on creating analogs of 6,7-dichloro-4-methyl-3-phenylcoumarin by:

Varying the Halogen Substitution: Exploring the impact of different halogens (e.g., fluorine, bromine) at the C6 and C7 positions to modulate electronic properties and bioavailability. Studies on 3-phenylcoumarins have already shown that a chlorine atom at the C6 position can enhance inhibitory activity against certain enzymes. nih.gov

Modifying the C4-Substituent: Replacing the C4-methyl group with other alkyl or functional groups to probe steric and electronic effects on target binding. nih.gov

Altering the C3-Phenyl Ring: Introducing various substituents onto the C3-phenyl group to enhance interactions with biological targets and improve pharmacokinetic profiles. frontiersin.org

Exploration of Hybrid and Conjugate Structures

A prominent and promising strategy in medicinal chemistry is the development of hybrid molecules, which combine the coumarin scaffold with other pharmacologically active moieties. nih.govrsc.org This approach aims to create multifunctional agents with improved affinity, the ability to act on multiple targets, or novel mechanisms of action. daneshyari.comresearchgate.net The core structure of 6,7-dichloro-4-methyl-3-phenylcoumarin can serve as a versatile platform for creating such hybrids.

Future research will continue to explore the synthesis of coumarin conjugates with a variety of partners, a strategy that has already yielded promising results in preclinical studies. rsc.orgresearchgate.netstjohns.edu

Table 1: Examples of Coumarin Hybrid Structures and Their Potential Applications

| Hybrid Type | Partner Moiety | Potential Application | References |

|---|---|---|---|

| Coumarin-Azole | Triazoles, Imidazoles, Thiadiazoles | Anticancer, Antimicrobial | nih.govresearchgate.net |

| Coumarin-Chalcone | Chalcones | Anticancer, Antioxidant, Trypanocidal | nih.govrsc.org |

| Coumarin-Benzimidazole | Benzimidazoles | Anticancer | daneshyari.comresearchgate.net |

| Coumarin-Pyrimidine | Pyrimidines | Antidiabetic | researchgate.net |

| Coumarin-Thiazole | Thiazoles | Acetylcholinesterase Inhibition | nih.gov |

This molecular hybridization strategy holds significant potential for developing next-generation therapeutics for complex diseases. researchgate.netmdpi.com

Unveiling Novel Biological Mechanisms of Action

While coumarins are known for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the precise molecular mechanisms often remain to be fully elucidated. nih.govnih.govmdpi.com Future research will focus on identifying the specific cellular targets and signaling pathways modulated by derivatives like 6,7-dichloro-4-methyl-3-phenylcoumarin.

Key areas of investigation include:

Induction of Apoptosis: Many coumarins exert their anticancer effects by triggering programmed cell death. nih.govnih.gov Future studies will aim to pinpoint the specific proteins and pathways (e.g., PI3K/Akt/mTOR, caspases) affected. nih.gov

Enzyme Inhibition: Coumarins are known to inhibit a variety of enzymes, including monoamine oxidases (MAOs), acetylcholinesterase (AChE), and carbonic anhydrases. nih.govnih.govnih.gov Research on 3-phenylcoumarins, for instance, has identified potent MAO-B inhibitors. frontiersin.org

Protein-Protein Interaction Inhibition: A novel area of research is the design of coumarin derivatives that can disrupt critical protein-protein interactions, such as those involved in HIV integration. nih.gov

Antimicrobial and Antifungal Mechanisms: With the rise of drug-resistant pathogens, understanding how coumarins inhibit microbial growth is crucial for developing new antibiotics and antifungals. chemmethod.comcapes.gov.brnih.gov

By unraveling these mechanisms, researchers can better design compounds with improved selectivity and reduced side effects. nih.gov

Development of Advanced Computational Models for Prediction and Design

Computational chemistry and cheminformatics are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design of new therapeutic agents. mdpi.comresearchgate.net For coumarin derivatives, these methods are increasingly used to predict biological activity and guide synthetic efforts.

Future research will leverage advanced computational models, including:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can reveal the structural features essential for the biological activity of coumarin derivatives. nih.govbenthamdirect.com These models help in designing new compounds with enhanced potency by predicting their activity before synthesis. nih.govmdpi.com

Molecular Docking: This technique predicts how a coumarin derivative binds to the active site of a biological target, such as an enzyme or receptor. nih.govbenthamdirect.com It provides insights into the specific interactions that determine binding affinity and selectivity, which is crucial for rational drug design. frontiersin.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a coumarin-target complex over time, helping to verify the stability of the binding interactions predicted by docking. nih.govbenthamdirect.com

Pharmacokinetic and Toxicity Prediction: In silico tools like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are used to assess the drug-like properties of new coumarin derivatives early in the design process. researchgate.net

These computational approaches will accelerate the discovery of new drug candidates by allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

Expanding Applications in Chemical Biology and Advanced Materials

The unique photophysical properties of the coumarin scaffold, stemming from its conjugated π-electron system, have led to applications beyond traditional medicine. nih.govnih.gov Future research is expected to further exploit these properties, expanding the role of coumarins in chemical biology and materials science.

Potential future applications include:

Fluorescent Probes and Biosensors: Coumarin derivatives are used to design fluorescent probes for detecting metal ions, reactive oxygen species, and specific biomolecules. nih.gov Their utility as fluorescent markers for live-cell imaging is also an active area of research. researchgate.net

Advanced Materials: The luminescent properties of coumarins make them suitable for use in organic light-emitting diodes (OLEDs), laser dyes, and light-harvesting materials. researchgate.net

Photocleavable Protecting Groups: The photoreactivity of coumarins allows them to be used as protecting groups that can be removed with light, a valuable tool in synthetic chemistry and for targeted drug delivery.

Research into the specific photophysical characteristics of derivatives like 6,7-dichloro-4-methyl-3-phenylcoumarin could unlock new applications in these cutting-edge fields. nih.gov

Strategic Approaches for Optimized Structure-Activity Profiles

The ultimate goal of coumarin research is to develop compounds with optimized biological activity and minimal toxicity. This is achieved through a deep understanding of their structure-activity relationships (SAR). researchgate.netnih.govmdpi.com SAR studies systematically investigate how different chemical modifications to the coumarin scaffold influence its biological effects.

For a compound like 6,7-dichloro-4-methyl-3-phenylcoumarin, a strategic SAR study would involve synthesizing and testing a matrix of analogs to understand the contribution of each substituent. Key findings from existing SAR studies on coumarins provide a roadmap for this optimization:

Influence of Substituents: The type and position of substituents on the coumarin ring are critical. For example, in some antifungal coumarins, electron-withdrawing groups and short aliphatic chains enhance activity. mdpi.com For MAO inhibition, substitutions at the C6, C7, and on the C3-phenyl ring have been shown to be crucial for potency and selectivity. nih.govnih.govfrontiersin.org

Role of the Lactone Moiety: The planarity and lipophilicity conferred by the lactone ring are essential for binding to diverse biological targets through various non-covalent interactions. nih.gov

Hybridization and Linkers: In hybrid molecules, the nature and length of the linker connecting the coumarin to another pharmacophore can significantly impact activity.

By integrating rational design, advanced synthesis, mechanistic studies, and computational modeling, researchers can strategically optimize the structure-activity profiles of coumarin derivatives to develop novel and effective therapeutic agents and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.